Inverted Diastereomeric Salt Solubility Profile with (1R,2S)-Ephedrine Relative to Unsubstituted Mandelic Acid
The (2S)-4-methylmandelic acid exhibits a reversed selectivity profile in ephedrine-mediated resolution compared to the unsubstituted parent compound. In the Valente et al. study, the less-soluble diastereomeric salt for 4-methylmandelic acid contains the (2S)-enantiomer, whereas unsubstituted mandelic acid forms its less-soluble salt with the (2R)-enantiomer under identical conditions (95% ethanol) [1]. This inversion is attributed to larger 3'-substituents (methyl) altering H-bonding chain motifs and packing efficiency [1].
| Evidence Dimension | Diastereomeric salt solubility ranking (less-soluble phase identity) |
|---|---|
| Target Compound Data | (2S)-4-methylmandelate forms the less-soluble (L) salt with (1R,2S)-ephedrine [1] |
| Comparator Or Baseline | Unsubstituted mandelic acid: (2R)-mandelate forms the less-soluble (L) salt with (1R,2S)-ephedrine [1] |
| Quantified Difference | Qualitative inversion of selectivity; quantitative solubility ratios not available from abstract |
| Conditions | Diastereomeric salt formation from 95% ethanol; structural determination by X-ray crystallography; thermal analysis [1] |
Why This Matters
This reversed selectivity is critical for designing efficient classical resolution protocols, as using the wrong enantiomer will yield the undesired more-soluble phase and compromise enantiomeric purity and yield.
- [1] Valente EJ, Miller CW, Zubkowski J, Eggleston DS, Shui X. Discrimination in resolving systems. II: Ephedrine-substituted mandelic acids. Chirality. 1995;7(8):652-676. doi:10.1002/chir.530070816. View Source
